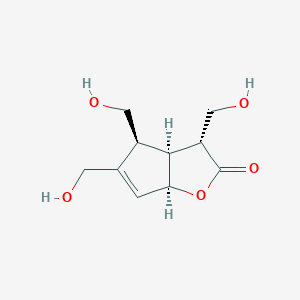

![molecular formula C17H22O7 B1157373 [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate CAS No. 1432063-63-2](/img/structure/B1157373.png)

[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest is a complex organic molecule that likely exhibits unique chemical and physical properties due to its intricate structure. This analysis will explore its synthesis, molecular structure, chemical reactions, physical, and chemical properties based on related scientific literature.

Synthesis Analysis

The synthesis of complex organic compounds often involves the generation of reactive intermediates such as dioxiranes, which are used for regioselective hydroxylation. For instance, a study by Ogawa et al. (2009) demonstrated the use of in situ generated ethyl(trifluoromethyl)dioxirane (ETDO) for the facile synthesis of naturally occurring oxysterols from cholesterol, highlighting the potential methods that could be adapted for the synthesis of our compound of interest (Ogawa et al., 2009).

Molecular Structure Analysis

The molecular structure of complex organic molecules can be elucidated using X-ray crystallography. Brimble et al. (1997) determined the structures of related spirocyclic compounds, revealing insights into the conformational preferences and intermolecular interactions of such molecules (Brimble et al., 1997).

科学的研究の応用

Synthesis and Derivative Formation

- The compound is involved in the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives, which are crucial structural sub-units in various bioactive compounds. These products were characterized based on spectral data, including 1D and 2D NMR (Santos et al., 2000).

Reaction Mechanisms and Product Formation

- The compound undergoes acid-catalyzed reactions, leading to the formation of isomeric hydroxy esters and other products, rationalized by standard carbenium ion chemistry (Adam & Crämer, 1987).

- It's used in methods for the synthesis of high-energetic scaffolds like 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.05,903,11]dodecane, important in high explosives manufacturing (Ghaderi et al., 2016).

Biological and Pharmacological Aspects

- Oxygenated heterocyclic metabolites derived from this compound show significant antioxidant and anti-inflammatory activities, potentially useful as therapeutic lead compounds in pharmaceutical applications (Chakraborty & Raola, 2018).

- The compound's derivatives are studied for their antifungal properties, showing promising results against various fungal species (Khayyat & Sameeh, 2017).

Stereochemical and Structural Studies

- Studies focus on the stereochemically controlled synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings, highlighting the importance of stereochemistry in chemical synthesis (Chibale et al., 1993).

作用機序

Target of Action

The primary targets of 6-O-Acetylcoriatin are currently unknown. This compound is a natural product for research related to life sciences

Pharmacokinetics

It is known that the compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but insoluble in water This suggests that it may have limited bioavailability if administered orally

Result of Action

The molecular and cellular effects of 6-O-Acetylcoriatin’s action are currently unknown. Some research suggests that it may have preventive and therapeutic effects on cardiovascular diseases, diabetes, and cancer . .

特性

IUPAC Name |

[12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDCUCSJAPPGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Acetylcoriatin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。